1-(4-methoxyphenyl)-N-methylethanamine physical and chemical properties
1-(4-methoxyphenyl)-N-methylethanamine physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-methoxyphenyl)-N-methylethanamine
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of 1-(4-methoxyphenyl)-N-methylethanamine, a compound also widely known in scientific and regulatory literature as para-Methoxymethamphetamine (PMMA). This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth data on its molecular structure, physicochemical properties, spectroscopic profile, and analytical methodologies. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity. All data and claims are substantiated with citations from authoritative sources.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. 1-(4-methoxyphenyl)-N-methylethanamine is a substituted phenethylamine with a methoxy group on the para position of the phenyl ring and a methyl group on the amine.
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IUPAC Name: 1-(4-methoxyphenyl)-N-methylpropan-2-amine[1][2]
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Common Synonyms: para-Methoxymethamphetamine (PMMA), 4-Methoxy-N-methylamphetamine (4-MMA)[1]
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CAS Number: 41684-13-3 (Free Base)[3], 22331-70-0 (Free Base)[1][4], 3398-68-3 (Hydrochloride Salt)[5]
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InChI Key: UGFMBZYKVQSQFX-UHFFFAOYSA-N[1]
The structural characteristics—specifically the position of the methoxy group and the N-methylation—are critical determinants of its chemical reactivity and biological activity.
Caption: 2D Structure of 1-(4-methoxyphenyl)-N-methylethanamine.
Physicochemical Properties
The physicochemical properties of a compound govern its solubility, absorption, distribution, and stability. The data presented below has been aggregated from various chemical databases and supplier specifications. The hydrochloride salt is common for this compound, as it typically confers greater stability and water solubility.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Weight | 179.26 g/mol | 215.7 g/mol | [1][2][4] |
| Appearance | - | Solid | |
| Melting Point | Not Available | 177-178 °C | [4] |
| XLogP3-AA | 1.7 | - | [6] |
| Hydrogen Bond Donor Count | 1 | - | [6] |
| Hydrogen Bond Acceptor Count | 2 | - | [6] |
| Topological Polar Surface Area | 21.3 Ų | - | [6] |
| Solubility | Soluble in methanol and chloroform. | Very soluble in water and methanol. | [4] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of 1-(4-methoxyphenyl)-N-methylethanamine.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
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~3300-3400 cm⁻¹: N-H stretch (secondary amine).
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~2950-3100 cm⁻¹: C-H stretches (aromatic and aliphatic).
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~1610, 1512 cm⁻¹: C=C aromatic ring stretches.
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~1246 cm⁻¹: Asymmetrical C-O-C stretch (aryl ether).
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~1025 cm⁻¹: Symmetrical C-O-C stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for confirming the carbon-hydrogen framework.
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¹H NMR (predicted):
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~7.1 ppm (d, 2H): Aromatic protons ortho to the ethylamine group.
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~6.8 ppm (d, 2H): Aromatic protons ortho to the methoxy group.
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~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.
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~2.5-3.0 ppm (m, 1H): Methine proton (CH).
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~2.4 ppm (s, 3H): N-methyl (-NCH₃) protons.
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~1.1 ppm (d, 3H): Methyl (-CH₃) protons of the ethylamine chain.
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¹³C NMR (predicted):
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~158 ppm: Aromatic carbon attached to the methoxy group.
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~130-132 ppm: Quaternary aromatic carbon.
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~128-130 ppm: Aromatic CH carbons ortho to the ethylamine group.
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~114 ppm: Aromatic CH carbons ortho to the methoxy group.
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~55 ppm: Methoxy carbon.
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Aliphatic carbons: Resonances for the three aliphatic carbons would appear in the upfield region of the spectrum.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
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Molecular Ion (M⁺): 179.26 m/z.
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Major Fragments: Fragmentation would likely occur via benzylic cleavage, leading to characteristic ions.
Synthesis Pathways
Understanding the synthesis of 1-(4-methoxyphenyl)-N-methylethanamine is vital for impurity profiling and process development. A common and efficient method is the reductive amination of 4-methoxyphenylacetone.
Caption: Reductive amination synthesis pathway.
This two-step, one-pot reaction involves the initial formation of an imine intermediate by reacting the ketone with methylamine, followed by in-situ reduction to the final secondary amine product. The choice of reducing agent (e.g., sodium borohydride, catalytic hydrogenation) is critical as it can influence yield and purity.
Analytical Methodologies
The accurate detection and quantification of 1-(4-methoxyphenyl)-N-methylethanamine are paramount in research, forensic, and quality control settings. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to its high sensitivity and specificity.
General Analytical Workflow
Caption: General workflow for GC-MS analysis.
Detailed GC-MS Protocol
This protocol provides a robust method for the analysis of 1-(4-methoxyphenyl)-N-methylethanamine.
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Sample Preparation (Justification):
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Objective: To isolate the analyte from the matrix and concentrate it.
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Protocol: Perform a liquid-liquid extraction. Adjust the aqueous sample to a basic pH (>10) to ensure the amine is in its free base form. Extract with a non-polar organic solvent like ethyl acetate or dichloromethane. The basic pH deprotonates the amine, increasing its partition into the organic layer.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the residue in a known small volume of a suitable solvent (e.g., methanol) for injection.
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Chromatographic Separation (Justification):
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Objective: To separate the analyte from other components before it enters the mass spectrometer.
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Instrument: Gas chromatograph equipped with a mass selective detector.
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Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is ideal for separating compounds of this class based on their boiling points and polarity.
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Injection: 1 µL injection in splitless mode to maximize sensitivity.
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Oven Program:
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Initial temperature: 100 °C, hold for 1 minute.
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Ramp: 15 °C/min to 280 °C.
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Final hold: 5 minutes at 280 °C.
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Rationale: This temperature program provides good separation of the analyte from potential contaminants while ensuring it elutes in a reasonable time with good peak shape.
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Mass Spectrometric Detection (Justification):
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Objective: To generate a mass spectrum for identification and to quantify the analyte.
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Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust method that produces reproducible fragmentation patterns suitable for library matching.
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Scan Mode: Full scan mode (e.g., 40-550 m/z) for initial identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring characteristic ions.
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Safety and Regulatory Information
1-(4-methoxyphenyl)-N-methylethanamine is a substance with significant physiological effects and is regulated in many jurisdictions.
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Hazard Classification (GHS):
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Biological Activity: It is a stimulant and psychedelic drug.[5] It acts as a serotonin-norepinephrine releasing agent and a potent monoamine oxidase inhibitor (MAOI).[1]
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Regulatory Status: In the United States, it is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[2][5]
Professionals handling this substance must use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and work in a well-ventilated fume hood.
References
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ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).[Link]
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PubChem. 1-(4-Methoxyphenyl)ethanamine.[Link]
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PubChem. 1-(4-methoxyphenyl)-N-methylmethanamine.[Link]
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Wikipedia. 5-MeO-T-NB3OMe.[Link]
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PubChem. (E)-1-(4-methoxyphenyl)-N-phenylmethoxymethanimine.[Link]
- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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Wikipedia. para-Methoxymethamphetamine.[Link]
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Trulia. 5899 Case Rd, North Ridgeville, OH 44039.[Link]
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PubChem. amine.[Link]
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PubChem. 4-Methoxymethamphetamine.[Link]
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SWGDrug. p-METHOXYMETHAMPHETAMINE.[Link]
Sources
- 1. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 2. 4-Methoxymethamphetamine | C11H17NO | CID 90766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 41684-13-3|1-(4-Methoxyphenyl)-N-methylethanamine|BLD Pharm [bldpharm.com]
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